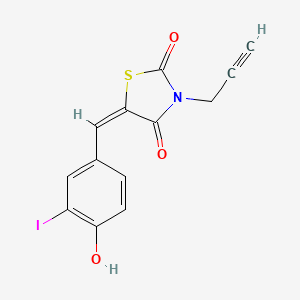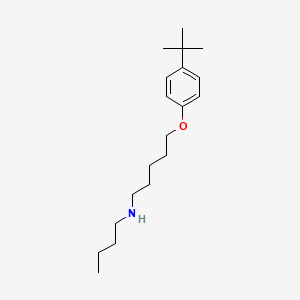![molecular formula C18H18Cl2N2O2S B5151052 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5151052.png)
4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPT is a gamma-secretase inhibitor, which means it has the ability to inhibit the activity of gamma-secretase enzymes, which are involved in the processing of amyloid precursor protein (APP). This property of DAPT has led to its investigation as a potential treatment for Alzheimer's disease. In addition, DAPT has also been studied for its potential use in cancer therapy, due to its ability to inhibit Notch signaling pathways.
Mécanisme D'action
4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide works by inhibiting the activity of gamma-secretase enzymes, which are involved in the processing of amyloid precursor protein (APP) and the production of beta-amyloid peptides. In addition, 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide also inhibits Notch signaling pathways, which are involved in cell proliferation, differentiation, and survival. By inhibiting gamma-secretase activity and Notch signaling pathways, 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has the potential to slow the progression of Alzheimer's disease and improve cancer outcomes.
Biochemical and Physiological Effects:
4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of gamma-secretase activity, inhibition of Notch signaling pathways, and reduction of beta-amyloid peptide production. In addition, 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has several advantages for use in lab experiments, including its ability to inhibit gamma-secretase activity and Notch signaling pathways, its anti-inflammatory and antioxidant properties, and its potential therapeutic applications in Alzheimer's disease and cancer. However, 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide also has some limitations, including its high reactivity and the need for careful handling during synthesis and experimentation.
Orientations Futures
There are several future directions for research on 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide, including further investigation of its mechanisms of action, optimization of synthesis methods, and exploration of its potential therapeutic applications in other diseases. In addition, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide in humans. Finally, there is a need for the development of more selective gamma-secretase inhibitors, which may have fewer side effects than 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide.
Méthodes De Synthèse
4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide can be synthesized using a variety of methods, including the reaction of 4-butoxybenzoyl chloride with thiourea and 3,4-dichloroaniline in the presence of a base. Other methods include the reaction of 4-butoxybenzoyl isothiocyanate with 3,4-dichloroaniline in the presence of a base, or the reaction of 4-butoxybenzoyl chloride with ammonium thiocyanate and 3,4-dichloroaniline in the presence of a base. The synthesis of 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide requires careful handling, as it is a highly reactive compound.
Applications De Recherche Scientifique
4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications in Alzheimer's disease and cancer. In Alzheimer's disease, 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of gamma-secretase enzymes, which are involved in the processing of amyloid precursor protein (APP) into beta-amyloid peptides. Beta-amyloid peptides are believed to play a key role in the development of Alzheimer's disease, as they can accumulate in the brain and form plaques, which can lead to neuronal damage and cognitive decline. By inhibiting gamma-secretase activity, 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has the potential to reduce the production of beta-amyloid peptides and slow the progression of Alzheimer's disease.
In cancer therapy, 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been studied for its ability to inhibit Notch signaling pathways, which are involved in cell proliferation, differentiation, and survival. Notch signaling pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth and tumor formation. By inhibiting Notch signaling pathways, 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has the potential to slow or halt tumor growth and improve cancer outcomes.
Propriétés
IUPAC Name |
4-butoxy-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2S/c1-2-3-10-24-14-7-4-12(5-8-14)17(23)22-18(25)21-13-6-9-15(19)16(20)11-13/h4-9,11H,2-3,10H2,1H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGLCMCATVJTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5150990.png)

![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150994.png)

![N-{1-[1-(2,5-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5151003.png)
![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5151007.png)
![ethyl 2-cyano-3-{4-[(3-methoxybenzoyl)amino]phenyl}-3-oxopropanoate](/img/structure/B5151015.png)
![N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5151019.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5151046.png)
![1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5151057.png)
![4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5151064.png)
![2-{[N-(2-hydroxyethyl)glycyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5151074.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(6-methyl-2-pyridinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5151080.png)